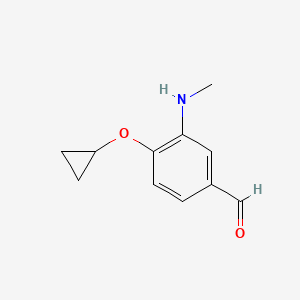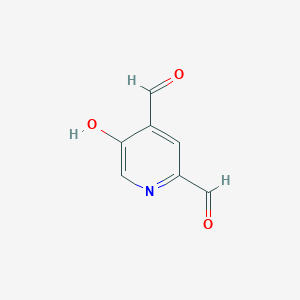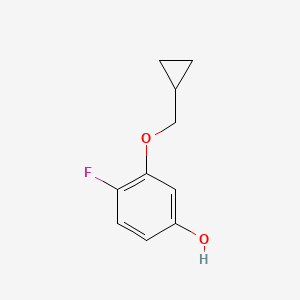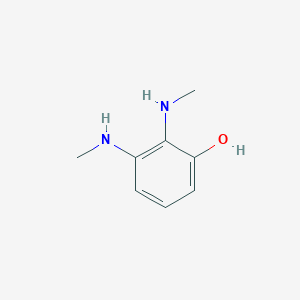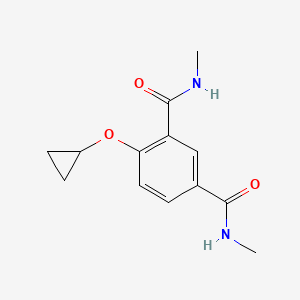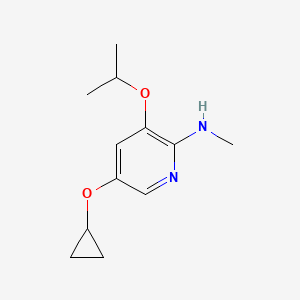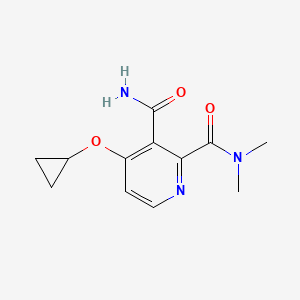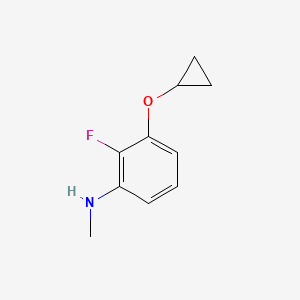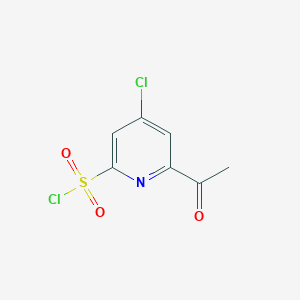
6-Acetyl-4-chloropyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-4-chloropyridine-2-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes an acetyl group, a chlorine atom, and a sulfonyl chloride group attached to a pyridine ring. Its molecular formula is C7H6ClNO3S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-chloropyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 6-acetyl-4-chloropyridineThis reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonating agents under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Acetyl-4-chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used in oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Oxidized Derivatives: Products of oxidation reactions.
Biaryl Compounds: Resulting from coupling reactions.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-4-chloropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Acetyl-4-chloropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloropyridine-3-sulfonyl chloride
- 4-Chloropyridine-2-sulfonyl chloride
- 2-Chloropyridine-4-sulfonyl chloride
Comparison: 6-Acetyl-4-chloropyridine-2-sulfonyl chloride is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to other chloropyridine-sulfonyl chlorides. The acetyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C7H5Cl2NO3S |
|---|---|
Molekulargewicht |
254.09 g/mol |
IUPAC-Name |
6-acetyl-4-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c1-4(11)6-2-5(8)3-7(10-6)14(9,12)13/h2-3H,1H3 |
InChI-Schlüssel |
SKOSVKBQLUYYDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


